molecular formula C15H21NO4 B5732040 N-cyclopentyl-2,4,5-trimethoxybenzamide

N-cyclopentyl-2,4,5-trimethoxybenzamide

Cat. No. B5732040
M. Wt: 279.33 g/mol
InChI Key: WEJLXJWQEDMAEV-UHFFFAOYSA-N
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Description

N-cyclopentyl-2,4,5-trimethoxybenzamide, also known as CTM, is a chemical compound that has been studied extensively for its potential therapeutic applications. CTM belongs to the class of compounds known as benzamides, which have been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-2,4,5-trimethoxybenzamide is not fully understood, but it is thought to involve the modulation of several signaling pathways. N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory molecules. N-cyclopentyl-2,4,5-trimethoxybenzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. N-cyclopentyl-2,4,5-trimethoxybenzamide has also been shown to reduce the production of pro-inflammatory cytokines, which can help to reduce inflammation. In animal models, N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to reduce pain and improve glucose and lipid metabolism.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopentyl-2,4,5-trimethoxybenzamide in lab experiments is that it has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using N-cyclopentyl-2,4,5-trimethoxybenzamide is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.

Future Directions

For the study of N-cyclopentyl-2,4,5-trimethoxybenzamide include further investigation of its mechanism of action and the potential use of N-cyclopentyl-2,4,5-trimethoxybenzamide in combination with other compounds.

Synthesis Methods

The synthesis of N-cyclopentyl-2,4,5-trimethoxybenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzoic acid with cyclopentylmagnesium bromide to form the corresponding carboxylic acid, followed by the conversion of the carboxylic acid to the amide using thionyl chloride and ammonia. The final product is obtained by the reaction of the amide with 2-chloro-1,3-dimethylimidazolinium chloride in the presence of a base.

Scientific Research Applications

N-cyclopentyl-2,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain management. In cancer research, N-cyclopentyl-2,4,5-trimethoxybenzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. N-cyclopentyl-2,4,5-trimethoxybenzamide has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, N-cyclopentyl-2,4,5-trimethoxybenzamide has been investigated for its potential use as an analgesic, as it has been shown to reduce pain in animal models.

properties

IUPAC Name

N-cyclopentyl-2,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-18-12-9-14(20-3)13(19-2)8-11(12)15(17)16-10-6-4-5-7-10/h8-10H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJLXJWQEDMAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCCC2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2,4,5-trimethoxybenzamide

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